

2-Fluoro-3-iodobenzonitrile CAS number 211943-27-0 details

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-3-iodobenzonitrile

Cat. No.: B1442294

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-3-iodobenzonitrile** (CAS: 211943-27-0)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in the use of **2-Fluoro-3-iodobenzonitrile**. It moves beyond a simple recitation of properties to provide field-proven insights into its synthesis, reactivity, and application, grounded in established chemical principles.

Introduction: A Versatile and Strategic Building Block

2-Fluoro-3-iodobenzonitrile is a trifunctional aromatic compound that has emerged as a strategic building block in the synthesis of complex organic molecules.^[1] Its utility is rooted in the orthogonal reactivity of its three functional groups: a nitrile, a fluorine atom, and an iodine atom. The electron-withdrawing nature of the nitrile and fluorine groups significantly influences the electronics of the benzene ring, while the carbon-iodine bond provides a reliable handle for cross-coupling reactions.^[1] This unique combination allows for sequential and site-selective modifications, making it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.^[1]

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. All personnel should consult the full Safety Data Sheet (SDS)

before handling this compound.

Physicochemical Data

The key physical and chemical properties of **2-Fluoro-3-iodobenzonitrile** are summarized below. This data is critical for reaction setup, solvent selection, and purification design.

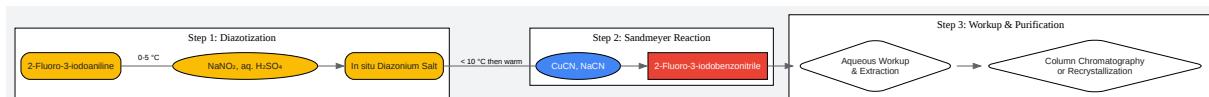
Property	Value	Source
CAS Number	211943-27-0	[2] [3] [4] [5]
Molecular Formula	C ₇ H ₃ FIN	[2] [3] [4] [6]
Molecular Weight	247.01 g/mol	[2] [3] [4] [6]
Appearance	Solid	[3]
Density	2.0 ± 0.1 g/cm ³	[2]
Boiling Point	259.3 ± 25.0 °C at 760 mmHg	[2]
Flash Point	110.6 ± 23.2 °C	[2]

Hazard and Safety Information

This compound is classified as harmful and an irritant.[\[3\]](#)[\[6\]](#) Strict adherence to safety protocols is mandatory.

Hazard Class	GHS Statement	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed	P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves/protective clothing. P264: Wash hands thoroughly after handling.[3][6]
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye/face protection.[3][6]
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[3][6]

Stability and Storage: The compound is stable under recommended storage conditions but may be sensitive to light.[6][7] For long-term viability, store at -20°C (1-2 years) and for short-term use, store at -4°C (1-2 weeks).[8] Keep the container tightly sealed in a dry, cool, and well-ventilated area.[7]


Incompatible Materials: Avoid strong oxidizing agents.[6]

Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen iodide.[6]

The Synthetic Landscape: A Representative Protocol

While **2-Fluoro-3-iodobenzonitrile** is commercially available, understanding its synthesis is crucial for process development and cost analysis. A robust and common method for installing a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline.

The following protocol describes a plausible synthesis from 2-fluoro-3-iodoaniline. The causality is clear: the amine is converted into a diazonium salt, which is a superb leaving group (N_2) and is subsequently displaced by a cyanide nucleophile, typically delivered as a copper(I) cyanide complex.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Fluoro-3-iodobenzonitrile** via Sandmeyer reaction.

Step-by-Step Experimental Protocol

Objective: To synthesize **2-Fluoro-3-iodobenzonitrile** from 2-fluoro-3-iodoaniline.

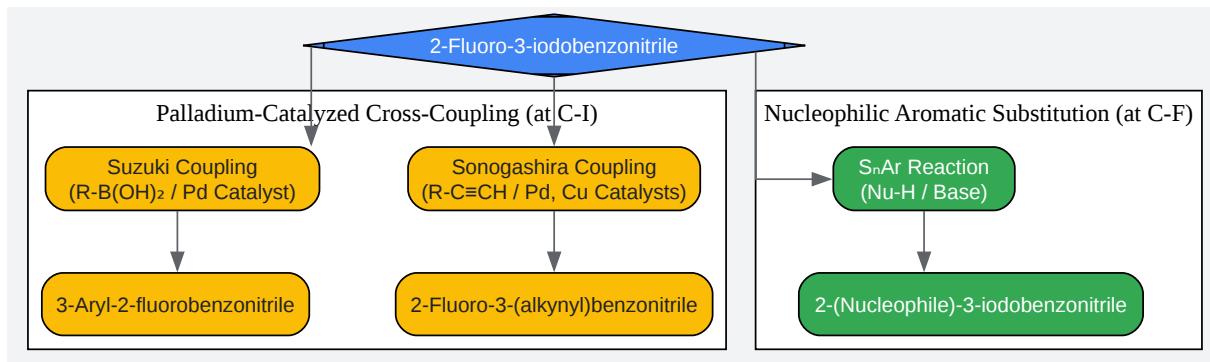
Materials:

- 2-fluoro-3-iodoaniline (1.0 eq)
- Concentrated Sulfuric Acid (3.0 eq)
- Sodium Nitrite ($NaNO_2$) (1.1 eq)
- Copper(I) Cyanide ($CuCN$) (1.2 eq)
- Sodium Cyanide ($NaCN$) (1.2 eq)
- Deionized Water
- Toluene or Ethyl Acetate
- Brine (saturated aq. $NaCl$)

- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice

Procedure:

- **Diazotization (Formation of Diazonium Salt):**
 - In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (3.0 eq) to chilled deionized water.
 - Cool the acid solution to 0-5 °C in an ice-salt bath. Add 2-fluoro-3-iodoaniline (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until a fine suspension is formed.
 - Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline suspension, maintaining the internal temperature strictly between 0-5 °C.
 - Causality Check: This low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely. The formation of nitrous acid in situ reacts with the aniline to form the diazonium salt.
 - Stir the resulting solution for an additional 30 minutes at 0-5 °C.
- **Sandmeyer Reaction (Cyanide Displacement):**
 - In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in deionized water. Cool this solution to below 10 °C.
 - Self-Validating System: The use of a slight excess of the cyanide reagent ensures the complete conversion of the diazonium intermediate.
 - Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution via the dropping funnel. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10 °C during the initial addition.


- Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to drive the reaction to completion.
- Workup and Purification:
 - Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product with an organic solvent like toluene or ethyl acetate (3x).
 - Combine the organic layers. Wash sequentially with deionized water and then brine to remove inorganic salts.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
 - Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure **2-Fluoro-3-iodobenzonitrile**.

Reactivity and Strategic Applications

The synthetic power of **2-Fluoro-3-iodobenzonitrile** lies in the differential reactivity of its halogen substituents, which allows for programmed, sequential functionalization.

- Carbon-Iodine Bond: This is the most reactive site for metal-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) than the C-F or C-H bonds. This makes it ideal for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds.[1]
- Carbon-Fluorine Bond: The C-F bond is significantly stronger and generally inert to standard cross-coupling conditions. However, it can be activated for Nucleophilic Aromatic Substitution (S_nAr) reactions, particularly with strong nucleophiles.[1] The activating effect of the ortho-nitrile group is key to this reactivity.

This orthogonality enables a synthetic strategy where a complex fragment is first installed at the C-3 position via the iodine handle, followed by a subsequent modification at the C-2 position via the fluorine handle.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **2-Fluoro-3-iodobenzonitrile**.

Anticipated Spectroscopic Signature

While specific spectra are best obtained empirically, the structure of **2-Fluoro-3-iodobenzonitrile** allows for the confident prediction of its key spectroscopic features. This is an essential tool for reaction monitoring and quality control.

- ¹H NMR: The spectrum will show three signals in the aromatic region (~7.0-8.0 ppm). Each signal will correspond to one of the aromatic protons and will exhibit complex splitting (doublet of doublets, triplet of doublets) due to coupling with the adjacent protons and the ¹⁹F nucleus.
- ¹³C NMR: Seven distinct signals are expected.
 - The carbon bearing the fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹J_{CF} ≈ 240-260 Hz).
 - The carbon bearing the iodine (C3) will be shifted upfield relative to a C-H carbon.
 - The nitrile carbon (C≡N) will appear around 115-120 ppm.

- The remaining four aromatic carbons will have characteristic shifts and C-F coupling constants.
- ^{19}F NMR: A single resonance is expected, likely a doublet of doublets due to coupling with the two ortho protons (H4 and H6).
- IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch will be prominent in the $2220\text{-}2240\text{ cm}^{-1}$ region. Additional bands will be present for C-F stretching and aromatic C-H and C=C vibrations.
- Mass Spectrometry (EI): The molecular ion peak (M^+) will be observed at m/z 247. The spectrum will show a characteristic $\text{M}+1$ peak due to the natural abundance of ^{13}C . No other significant isotopic pattern is expected as both fluorine and iodine are monoisotopic. Fragmentation may involve the loss of I, CN, or F.

Conclusion

2-Fluoro-3-iodobenzonitrile is more than a simple chemical intermediate; it is a platform for synthetic innovation. Its well-defined and orthogonal reactivity at three distinct positions provides chemists with a reliable tool for the efficient construction of complex molecular architectures. By understanding its fundamental properties, safety requirements, synthesis, and reactivity patterns, researchers can fully leverage its potential to accelerate programs in drug discovery, materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-3-iodobenzonitrile [myskinrecipes.com]
- 2. 2-Fluoro-3-iodobenzonitrile Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsoc.com [chemsoc.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 211943-27-0 | 2-Fluoro-3-iodobenzonitrile - Alachem Co., Ltd. [alachem.co.jp]
- 5. arctomsci.com [arctomsci.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 211943-27-0|2-Fluoro-3-Iodobenzonitrile|2-Fluoro-3-Iodobenzonitrile|-范德生物科技公司 [bio-fount.com]
- To cite this document: BenchChem. [2-Fluoro-3-iodobenzonitrile CAS number 211943-27-0 details]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1442294#2-fluoro-3-iodobenzonitrile-cas-number-211943-27-0-details\]](https://www.benchchem.com/product/b1442294#2-fluoro-3-iodobenzonitrile-cas-number-211943-27-0-details)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com